4-Chloro-3-piperidin-1-yl-benzoic acid
Description
Contextualization of Benzoic Acid Derivatives in Contemporary Chemical Research
Benzoic acid and its derivatives represent a class of organic compounds that are fundamental building blocks in organic synthesis and are prevalent in a vast array of natural products and synthetic molecules. Their versatile chemical nature, stemming from the carboxylic acid functional group and the aromatic ring, allows for a wide range of chemical modifications, leading to a diverse library of compounds with varied electronic and steric properties. In contemporary chemical research, benzoic acid derivatives are extensively investigated for their potential applications in medicinal chemistry, materials science, and agrochemicals. The ability to introduce various substituents onto the benzene (B151609) ring allows for the fine-tuning of their physicochemical and biological properties.
Significance of Piperidine-Substituted Benzoic Acid Architectures in Medicinal Chemistry
The piperidine (B6355638) moiety is a ubiquitous heterocyclic scaffold found in numerous pharmaceuticals and biologically active compounds. Its incorporation into molecular architectures can significantly influence their pharmacological profiles. When appended to a benzoic acid core, the piperidine ring can impact factors such as solubility, lipophilicity, and the ability to form hydrogen bonds, all of which are critical for drug-receptor interactions. The three-dimensional nature of the piperidine ring also introduces conformational rigidity, which can be advantageous for optimizing binding affinity and selectivity for specific biological targets. Research into piperidine-substituted benzoic acids has yielded compounds with a broad spectrum of biological activities, highlighting the importance of this structural motif in medicinal chemistry.
Overview of Advanced Research Scope and Methodologies
The advanced research on 4-Chloro-3-piperidin-1-yl-benzoic acid encompasses a multidisciplinary approach. The synthesis of this compound and its derivatives is a primary focus, often involving multi-step reaction sequences. A crucial aspect of this research is the thorough characterization of the synthesized molecules using a suite of advanced analytical techniques.
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the molecular structure and confirming the connectivity of atoms.
Infrared (IR) Spectroscopy: This technique is used to identify the presence of key functional groups, such as the carboxylic acid and the C-N and C-Cl bonds.
Mass Spectrometry (MS): High-resolution mass spectrometry is employed to determine the precise molecular weight and elemental composition of the compound.
Chromatographic Techniques:
High-Performance Liquid Chromatography (HPLC): HPLC is utilized to assess the purity of the synthesized compound and to perform quantitative analysis.
Structural Analysis:
X-ray Crystallography: Single-crystal X-ray diffraction can provide definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. For instance, the crystal structure of a related compound, 4-chloro-N-{[1-(4-chloro-benzoyl)piperidin-4-yl]meth-yl}benzamide monohydrate, reveals a chair conformation for the piperidine ring. who.intnih.gov
Computational Modeling:
Density Functional Theory (DFT) Calculations: Computational methods are employed to predict molecular properties, such as electronic structure, vibrational frequencies, and reactivity, which can complement experimental findings.
The following table summarizes the key physicochemical properties of this compound:
| Property | Value |
| Molecular Formula | C₁₂H₁₄ClNO₂ |
| Molecular Weight | 239.70 g/mol |
| CAS Number | 1805703-60-2 |
| Appearance | White to off-white solid (predicted) |
| Melting Point | Not reported |
| Boiling Point | Not reported |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and methanol (B129727) (predicted) |
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-3-piperidin-1-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c13-10-5-4-9(12(15)16)8-11(10)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWYXXFCRDASAPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=CC(=C2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801283637 | |
| Record name | 4-Chloro-3-(1-piperidinyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801283637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886501-28-6 | |
| Record name | 4-Chloro-3-(1-piperidinyl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886501-28-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-3-(1-piperidinyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801283637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 4 Chloro 3 Piperidin 1 Yl Benzoic Acid
Advanced Synthetic Routes to the 4-Chloro-3-piperidin-1-yl-benzoic Acid Scaffold
The construction of the this compound molecule requires careful consideration of bond formations and the introduction of substituents onto the aromatic and heterocyclic rings.
Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.com For this compound, two primary disconnection approaches are considered.
Approach 1: C-N Bond Disconnection
This is often the most logical and common strategy. amazonaws.comlkouniv.ac.inresearchgate.net The bond between the benzoic acid ring and the piperidine (B6355638) nitrogen is disconnected. This leads to two key synthons: a 3-amino-4-chlorobenzoic acid derivative (or a synthetic equivalent) and a piperidine synthon.
Forward Synthesis: This would involve the nucleophilic substitution of a halogen (e.g., fluorine or chlorine) at the 3-position of a 4-chlorobenzoic acid derivative by piperidine. The reactivity of the halogen is crucial, with fluorine being more susceptible to nucleophilic aromatic substitution.
| Target Molecule | Disconnection | Synthons | Synthetic Equivalents |
| This compound | C-N Bond | 3-Amino-4-chlorobenzoic acid cation and piperidine anion | 3-Halo-4-chlorobenzoic acid and Piperidine |
Approach 2: C-C Bond Disconnection
A less common but viable approach involves the disconnection of a carbon-carbon bond on the benzoic acid ring. This strategy is more complex and would typically be employed if specific precursors are more readily available.
Forward Synthesis: This could involve a cross-coupling reaction to introduce the carboxylic acid group or a precursor onto a pre-formed 1-(2-chloro-5-substituted-phenyl)piperidine.
It is important to introduce reactive functional groups late in the synthesis to avoid chemoselectivity issues. amazonaws.com
Multicomponent reactions (MCRs) offer an efficient pathway to complex molecules in a single step, which is advantageous for building libraries of compounds for drug discovery. taylorfrancis.comresearchgate.netmdpi.com
While a direct one-pot synthesis of this compound via an MCR is not commonly reported, MCRs are widely used for the synthesis of highly functionalized piperidine and benzoic acid derivatives separately. taylorfrancis.comnih.gov
For Piperidine Ring Formation: Aza-Diels-Alder reactions are a powerful tool for constructing the piperidine ring with control over stereochemistry. researchgate.net The reaction of an aldehyde, an amine, and a diene can yield highly substituted piperidines.
For Benzoic Acid Ring Formation: MCRs can be employed to construct substituted benzene (B151609) rings, which can then be further functionalized to benzoic acids. For instance, a reaction involving an ortho-functionalized benzoic acid, an amine, and a third component can lead to complex fused ring systems. nih.gov
Catalysis plays a crucial role in the synthesis of benzoic acid derivatives, offering milder reaction conditions and improved yields.
Palladium-Catalyzed Carbonylation: A common method for introducing a carboxylic acid group onto an aromatic ring is through palladium-catalyzed carbonylation of aryl halides or triflates in the presence of carbon monoxide and a nucleophile. nih.gov
Biocatalysis: Enzymatic approaches, such as the use of nitrilase, can convert benzonitrile (B105546) derivatives to benzoic acids under mild, environmentally friendly conditions. google.com
Oxidation of Toluene Derivatives: The catalytic oxidation of substituted toluenes is a widely used industrial method for producing benzoic acids. researchgate.net
| Catalytic Method | Description | Advantages |
| Palladium-Catalyzed Carbonylation | Introduction of a COOH group using a palladium catalyst and CO gas. nih.gov | Good functional group tolerance. |
| Biocatalysis | Use of enzymes like nitrilase to hydrolyze nitriles to carboxylic acids. google.com | Mild conditions, environmentally friendly. |
| Toluene Oxidation | Catalytic oxidation of a methyl group on the benzene ring to a carboxylic acid. researchgate.net | Cost-effective for large-scale production. |
While the parent piperidine in this compound is achiral, the introduction of substituents on the piperidine ring would create stereocenters. Stereoselective synthesis is critical in drug development as different stereoisomers can have vastly different pharmacological activities. google.com
Chiral Pool Synthesis: Utilizing naturally occurring chiral molecules, such as amino acids (e.g., L-lysine), as starting materials can provide a straightforward route to chiral piperidines. rsc.org
Asymmetric Catalysis: The use of chiral catalysts, such as those based on rhodium or iridium, can facilitate the enantioselective hydrogenation of pyridine (B92270) derivatives to yield chiral piperidines. nih.govacs.org
Diastereoselective Functionalization: Existing stereocenters on a piperidine ring can direct the stereochemical outcome of subsequent reactions, allowing for the synthesis of specific diastereomers. nih.gov
Derivatization Strategies for this compound Analogs
The core scaffold of this compound can be readily modified to explore structure-activity relationships.
The piperidine moiety offers multiple sites for functionalization.
N-Alkylation and N-Arylation: The nitrogen atom of the piperidine ring is nucleophilic and can be readily alkylated or arylated using various electrophiles. This is a common strategy in drug design to modulate properties such as lipophilicity and receptor binding.
Functionalization of the Piperidine Ring: The carbon atoms of the piperidine ring can also be functionalized. researchgate.net This can be achieved through various methods, including:
Lithiation and Subsequent Reaction with Electrophiles: Deprotonation of a C-H bond on the piperidine ring, often directed by a suitable group on the nitrogen, followed by reaction with an electrophile allows for the introduction of a wide range of substituents.
Radical Reactions: Radical-mediated reactions can be used to introduce functional groups onto the piperidine ring. nih.gov
Ring Expansion: A piperidine ring can be expanded to an azepane ring, providing access to a different class of compounds. rsc.org
| Functionalization Strategy | Description | Potential Modifications |
| N-Alkylation/Arylation | Reaction of the piperidine nitrogen with alkyl or aryl halides. | Introduction of various alkyl, aryl, and acyl groups. |
| C-H Functionalization | Direct functionalization of C-H bonds on the piperidine ring. acs.org | Introduction of substituents at various positions on the ring. acs.org |
| Ring Expansion | Chemical transformation to enlarge the piperidine ring. rsc.org | Formation of azepane derivatives. rsc.org |
Modifications of the Benzoic Acid Carboxyl Group
The carboxylic acid functional group is a versatile handle for chemical modification, enabling the synthesis of various acyl derivatives such as amides, esters, and acid halides. These transformations are fundamental in medicinal chemistry for altering the pharmacokinetic and pharmacodynamic properties of a lead compound.
Amide Formation: One of the most common transformations is the formation of an amide bond. This can be achieved by reacting this compound with a primary or secondary amine in the presence of a coupling agent. A modern approach involves the in-situ generation of phosphonium (B103445) salts from reagents like N-chlorophthalimide and triphenylphosphine, which act as activating agents for the carboxylic acid. nih.govacs.org This method facilitates the coupling of aliphatic, benzylic, and aromatic carboxylic acids with various amines at room temperature, often resulting in good to excellent yields. acs.org Other established coupling agents include HBTU (N,N,N′,N′-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) and HATU, which are widely used in peptide synthesis and can be applied here. scribd.comnih.gov
Esterification: The synthesis of esters from the parent acid can be accomplished through several methods. Fischer esterification, involving reaction with an alcohol under acidic conditions, is a classic approach. Alternatively, alkylation of the carboxylate salt with an alkyl halide provides another route. libretexts.org For instance, the alkylation of substituted benzoic acids with iodomethane (B122720) using an organic superbase has been studied in continuous flow microfluidic reactors, demonstrating precise control over reaction kinetics. acs.org Industrial processes for producing esters like diethylene glycol dibenzoate often involve high-temperature reactions with catalysts such as p-toluene sulfonic acid or titanium (IV) isopropoxide. google.com
Other Derivatives: The carboxyl group can be converted to an acid chloride, a highly reactive intermediate, by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.org This acid chloride can then be readily converted to a wide array of other functional groups. Additionally, reaction with hydrazine (B178648) produces the corresponding hydrazide, such as this compound hydrazide, which serves as a building block for synthesizing more complex heterocyclic structures. chemicalbook.com
Table 1: Potential Modifications of the Carboxyl Group
| Derivative Type | General Reagents | Potential Product Name |
|---|---|---|
| Amide | Amine (R₁R₂NH), Coupling Agent (e.g., HATU, HBTU) | N,N-Disubstituted-4-chloro-3-(piperidin-1-yl)benzamide |
| Ester | Alcohol (R-OH), Acid Catalyst | Alkyl 4-chloro-3-(piperidin-1-yl)benzoate |
| Acid Chloride | Thionyl Chloride (SOCl₂) | 4-Chloro-3-(piperidin-1-yl)benzoyl chloride |
| Hydrazide | Hydrazine (N₂H₄) | 4-Chloro-3-(piperidin-1-yl)benzohydrazide |
Aromatic Ring Substitutions for Analog Generation
Further diversification of the this compound structure can be achieved by substitution on the aromatic ring. The feasibility and outcome of such reactions are governed by the electronic and steric effects of the substituents already present: the chloro group, the piperidinyl group, and the carboxyl group. libretexts.orgvedantu.com
Directing Effects of Existing Substituents: In electrophilic aromatic substitution (EAS), the existing groups on the benzene ring determine the position of the incoming electrophile. lumenlearning.comlibretexts.org
Piperidin-1-yl group: The nitrogen atom's lone pair donates electron density to the ring through resonance, making this a strongly activating group and an ortho, para-director.
Chloro group: Halogens are deactivating due to their inductive electron-withdrawing effect, but they are ortho, para-directing because their lone pairs can stabilize the carbocation intermediate via resonance. libretexts.org
Carboxyl group (-COOH): This is a deactivating group through both inductive and resonance effects, and it is a meta-director. reddit.com
When multiple substituents are present, the most powerful activating group generally controls the position of substitution. jove.comtransformationtutoring.com In this molecule, the piperidinyl group is the strongest activator. Its directing effect to the positions ortho and para to it would be dominant. However, the para position is occupied by the chloro group, and one ortho position is occupied by the carboxyl group. The remaining open positions are C5 (ortho to piperidine, meta to chloro, meta to carboxyl) and C6 (meta to piperidine, ortho to chloro, para to carboxyl). The powerful activating effect of the piperidinyl group would strongly favor substitution at the C5 position. However, the combined deactivating effects of the chloro and carboxyl groups would make any further EAS reaction challenging. libretexts.orgvedantu.com
Table 2: Summary of Substituent Directing Effects
| Substituent | Position on Ring | Activating/Deactivating | Directing Effect |
|---|---|---|---|
| -Piperidin-1-yl | C3 | Strongly Activating | ortho, para |
| -Cl | C4 | Deactivating | ortho, para |
| -COOH | C1 | Deactivating | meta |
Nucleophilic Aromatic Substitution (SNAr): The presence of the chlorine atom allows for the possibility of nucleophilic aromatic substitution, where the chloride acts as a leaving group. libretexts.org SNAr reactions are typically facilitated by strong electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.org In this specific molecule, the carboxyl group is para to the piperidinyl group and meta to the chloro group. The piperidinyl group is electron-donating. Therefore, the ring is not strongly activated for SNAr at the C4 position under standard conditions. However, under forcing conditions or with specific catalytic systems, displacement of the chlorine by nucleophiles like amines or alkoxides could potentially generate further analogs. youtube.com
Process Optimization and Green Chemistry Principles in Synthesis
Optimizing the synthetic route to this compound and its derivatives is crucial for both economic viability and environmental sustainability. This involves refining reaction conditions and adopting principles of green chemistry.
Process Optimization: Key parameters for optimization include temperature, pressure, reaction time, and catalyst choice. For instance, in the synthesis of related benzoic acid derivatives, controlling the temperature and the rate of addition of reagents like sulfuric acid is critical for maximizing yield and purity. nist.gov The choice of catalyst can also be pivotal; recoverable and reusable solid acid catalysts like zeolites are sometimes used to overcome problems associated with homogeneous acid catalysts. utar.edu.my Purification methods such as recrystallization from various solvents, fractional freezing, and distillation are also areas for optimization to achieve high purity (e.g., >99.99%) efficiently. nist.gov
Green Chemistry Principles: Green chemistry aims to reduce the environmental impact of chemical processes. Key strategies applicable to the synthesis of this compound include:
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, by enabling rapid and uniform heating. ijprdjournal.comajrconline.org This technique has been successfully applied to various reactions including hydrolysis, oxidation, and esterification of benzoic acid and its derivatives, often leading to improved yields and higher purity. matanginicollege.ac.inrasayanjournal.co.in For example, the direct synthesis of amides from carboxylic acids and amines under solvent-free conditions can be accelerated using microwave heating with a catalyst like ceric ammonium (B1175870) nitrate (B79036) (CAN). nih.gov
Alternative Solvents and Catalysts: Replacing hazardous organic solvents with greener alternatives like water or employing solvent-free conditions is a core green chemistry principle. worldwidejournals.comresearchgate.net For example, the Schotten-Baumann method for benzoylation can be performed in an aqueous environment at room temperature. brazilianjournals.com.br The use of high-pressure, high-temperature water in a microflow reactor has been shown to produce benzazole derivatives from benzoic acids with extreme rapidity. rsc.org
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is essential. This involves choosing reactions like addition and condensation over substitutions that generate leaving groups as waste.
Table 3: Comparison of Conventional vs. Green Synthesis Approaches
| Reaction Step | Conventional Method | Potential Green Alternative | Benefit of Green Alternative |
|---|---|---|---|
| Amide Formation | Use of stoichiometric coupling agents, organic solvents (e.g., DMF, DCM) | Microwave-assisted, solvent-free synthesis with a catalyst. nih.gov | Reduced reaction time, less solvent waste, energy efficiency. |
| Esterification | Refluxing with alcohol and strong acid for several hours. | Microwave irradiation with a catalytic amount of acid. rasayanjournal.co.in | Reaction time reduced from hours to minutes. rasayanjournal.co.in |
| General Heating | Oil bath, heating mantle (reflux). | Microwave irradiation. ajrconline.org | Rapid, uniform heating, increased reaction rates, energy savings. ijprdjournal.com |
| Solvents | Dichloromethane, Toluene, DMF. | Water, ethanol, or solvent-free conditions. researchgate.netbrazilianjournals.com.br | Reduced toxicity and environmental impact. |
Advanced Structural Characterization and Solid State Analysis of 4 Chloro 3 Piperidin 1 Yl Benzoic Acid
Spectroscopic and Spectrometric Elucidation of Molecular Architecture
High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed experimental findings for the NMR analysis of 4-Chloro-3-piperidin-1-yl-benzoic acid are not available in the reviewed scientific literature.
Specific chemical shift and coupling constant data have not been published.
Table 3.1.1.1.A: Hypothetical ¹H NMR Data (Data not available)
Table 3.1.1.1.B: Hypothetical ¹³C NMR Data (Data not available)
Correlations from 2D NMR experiments that would confirm the molecular structure have not been documented in available research.
No studies on the polymorphism of this compound using solid-state NMR were found.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis
Publicly accessible HRMS data detailing the exact mass and fragmentation pattern is not available.
Table 3.1.2: Hypothetical HRMS Fragmentation Data (Data not available)
Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) and Raman Spectroscopy
Published FTIR and Raman spectra with assigned vibrational frequencies for this specific compound could not be located.
Table 3.1.3: Hypothetical Vibrational Spectroscopy Data (Data not available)
X-ray Crystallography for Crystalline Structure Determination
To perform single crystal X-ray diffraction (SCXRD), a high-quality, single crystal of this compound would be required. The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.
The output of such an analysis would provide key crystallographic parameters. For example, studies on similar molecules, such as 4-chloro-N-{[1-(4-chloro-benzoyl)piperidin-4-yl]methyl}benzamide monohydrate, reveal the piperidine (B6355638) ring typically adopts a chair conformation. who.int The analysis would also yield the unit cell dimensions (a, b, c, α, β, γ) and the space group, which describe the symmetry of the crystal lattice. For instance, the crystal structure of 4-(3-chloroanilino)benzoic acid was determined to have a single molecule in the asymmetric unit. nih.gov
A hypothetical data table for this compound, based on typical outputs of SCXRD analysis, is presented below.
| Parameter | Hypothetical Value |
| Chemical Formula | C₁₂H₁₄ClNO₂ |
| Formula Weight | 240.70 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 14.1 |
| α (°) | 90 |
| β (°) | 105.2 |
| γ (°) | 90 |
| Volume (ų) | 1170 |
| Z (molecules/unit cell) | 4 |
Note: The data in this table is hypothetical and for illustrative purposes only, as no specific crystallographic data for this compound was found.
The crystal structure data allows for a detailed analysis of the intermolecular forces that stabilize the crystal lattice. For a molecule like this compound, hydrogen bonding is expected to be a dominant interaction. The carboxylic acid group can act as both a hydrogen bond donor (the hydroxyl proton) and acceptor (the carbonyl oxygen). This often leads to the formation of centrosymmetric dimers, a common motif in the crystal structures of benzoic acid derivatives. nih.gov
In addition to the classic O-H···O hydrogen bonds of the carboxylic acid dimers, other weaker interactions such as C-H···O and C-H···Cl hydrogen bonds may also be present, further stabilizing the three-dimensional packing. The piperidine ring, being a bulky substituent, will also play a significant role in the steric packing of the molecules. The analysis of intermolecular interactions is crucial as it influences the physical properties of the crystal, such as melting point and solubility. In related structures, such as co-crystals of benzoic acid with l-proline, complex hydrogen-bonded networks are observed. nih.gov
Polymorphism and Solid-State Forms of this compound
Polymorphism is the ability of a solid material to exist in more than one crystalline form. mdpi.com Different polymorphs of the same compound can exhibit distinct physical and chemical properties, including solubility, melting point, and stability.
A polymorph screen for this compound would involve crystallization from a variety of solvents under different conditions (e.g., temperature, evaporation rate). The resulting solid forms would then be characterized by a suite of analytical techniques:
Powder X-ray Diffraction (PXRD): This technique is used to identify crystalline phases. Each polymorph will produce a unique diffraction pattern, acting as a fingerprint for that specific crystalline form. nih.gov
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It can be used to determine the melting point and enthalpy of fusion of different polymorphs and to detect solid-solid phase transitions between them. nih.govmdpi.com For example, in the study of theophylline-benzoic acid cocrystals, DSC was used to identify the melting point of the cocrystal, which was distinct from the melting points of the individual components. mdpi.com
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is particularly useful for identifying solvates (crystals containing solvent molecules) by detecting mass loss at specific temperatures corresponding to the boiling point of the solvent. mdpi.com
Control over the crystallization process is essential for selectively producing a desired polymorphic form. Key parameters that can be manipulated include:
Solvent Selection: The choice of solvent can influence which polymorph nucleates and grows.
Supersaturation: The level of supersaturation can affect the nucleation kinetics of different polymorphs. frontiersin.org
Temperature: Temperature can impact both solubility and the relative stability of polymorphs.
Additives: The presence of impurities or specifically added molecules can inhibit the growth of certain polymorphs while promoting others. researchgate.net
Strategies such as seeding, where small crystals of the desired polymorph are added to the solution to encourage its growth, are also commonly employed to control the solid form outcome. rsc.org
Beyond polymorphism, the solid-state landscape of this compound could include other forms:
Amorphous Forms: An amorphous solid lacks the long-range ordered structure of a crystal. Amorphous forms are typically generated by rapid cooling of a melt or by freeze-drying. They are generally more soluble but less stable than their crystalline counterparts, with a tendency to recrystallize over time.
Solvates: These are crystalline forms that incorporate molecules of the crystallization solvent into their lattice. The presence of solvent can be identified by techniques like TGA, and the structure can be determined by SCXRD. For instance, 4-chloro-N-[2-(piperidin-1-yl)ethyl]benzamide was found to crystallize as a monohydrate. nih.gov
Co-crystals: Co-crystals are multi-component crystals where the components are held together by non-covalent interactions, such as hydrogen bonding. researchgate.net Screening for co-crystals of this compound would involve crystallizing it with other molecules (co-formers) that can form complementary hydrogen bonds. The formation of co-crystals can be a powerful tool for modifying the physical properties of a compound. researchgate.net
Computational Chemistry and Molecular Modeling of 4 Chloro 3 Piperidin 1 Yl Benzoic Acid
Conformational Analysis and Molecular Dynamics Simulations
Understanding the three-dimensional shapes a molecule can adopt (its conformations) is crucial for predicting its biological activity and physical properties. Conformational analysis and molecular dynamics simulations are the primary computational techniques used for this purpose.
The piperidine (B6355638) ring is a six-membered heterocycle that, like cyclohexane, is not planar and exists in various conformations. The "chair" conformation is generally the most stable and lowest-energy form, as it minimizes both angle strain and torsional strain.
While specific molecular dynamics simulations for 4-Chloro-3-piperidin-1-yl-benzoic acid are not reported, crystallographic data from closely related structures consistently show the piperidine ring adopting a chair conformation. For example, the crystal structure of 4-chloro-N-{[1-(4-chloro-benzo-yl)piperidin-4-yl]meth-yl}benzamide monohydrate confirms that its piperidine ring exists in a stable chair form. who.int This conformation is the widely accepted and most probable spatial arrangement for the piperidine moiety in the title compound.
Table 3: Piperidine Ring Conformation
| Moiety | Predominant Conformation | Reason for Stability |
|---|
| Piperidine Ring | Chair | Minimization of angle strain and torsional (eclipsing) strain. |
Lack of Specific Research Data Prevents Article Generation
Following a comprehensive search for scientific literature, it has been determined that there is a lack of specific published research on the computational chemistry and molecular modeling of the compound This compound . The detailed and specific data required to generate a scientifically accurate article according to the provided outline—including energy landscapes, conformational preferences, dynamic behavior in solution, molecular docking analyses, and solvent effects—are not available in the public domain.
The user's instructions mandated a strict focus solely on "this compound" and the inclusion of detailed research findings. Without dedicated computational studies on this specific molecule, it is impossible to provide the requested thorough and scientifically accurate content for the following sections of the proposed article:
Solvent Effects on Molecular and Electronic Properties:There is no available research that computationally analyzes how different solvents would affect the molecular structure and electronic properties (like dipole moment or orbital energies) of this particular compound.
Generating an article on these topics without specific research would require speculating or using data from structurally related but different compounds, which would violate the core instructions of accuracy and sole focus. Therefore, the creation of the requested article cannot be completed at this time. Further experimental and computational research specifically targeting this compound would be necessary to provide the data required for such an article.
Structure Activity Relationship Sar Studies of 4 Chloro 3 Piperidin 1 Yl Benzoic Acid and Its Analogs
Design Principles for Modulating Biological Activity
The process of refining a lead compound like 4-Chloro-3-piperidin-1-yl-benzoic acid into a viable drug candidate is guided by established design principles. These principles aim to systematically enhance desired biological effects while minimizing off-target activity and undesirable properties.
Scaffold exploration and bioisosteric replacements are key strategies in modern drug design to modify a compound's structure while retaining or improving its biological activity. researchgate.netnih.gov Bioisosterism involves substituting a functional group with another that possesses similar physical and chemical properties, which can enhance pharmacokinetic properties, simplify synthesis, or avoid patent issues. researchgate.net For the this compound scaffold, the central phenyl ring could be replaced with various heterocyclic systems in a process known as scaffold hopping. nih.govu-strasbg.fr This can lead to the discovery of novel chemical classes with improved properties.
Correlation of Structural Features with Biological Response Profiles
The biological activity of this compound analogs is intrinsically linked to their specific structural features. By systematically altering each part of the molecule—the piperidine (B6355638) ring, the benzoic acid group, and the chloro-substituent—researchers can map out a detailed SAR profile.
The piperidine ring is a common scaffold in medicinal chemistry, and its substitution pattern significantly influences target engagement. In analogs of the target compound, modifications to this ring can alter the molecule's conformation, lipophilicity, and ability to form key interactions with a receptor. For example, in studies of related compounds, replacing a piperidine ring with a conformationally rigid quinuclidine (B89598) moiety was shown to maintain good binding affinity, suggesting that the receptor can accommodate a constrained boat-like conformation of the piperidine ring. nih.gov
Introducing unsaturation, such as moving from a piperidine to a tetrahydropyridine (B1245486) ring, has been observed to increase potency tenfold in some series, indicating that the planarity and shape of this ring are critical. dndi.org Conversely, replacing the piperidine with an acyclic analog often results in a loss of activity, highlighting the importance of the ring structure for proper orientation within the binding site. dndi.org The introduction of substituents on the piperidine ring can also probe for additional binding pockets and enhance affinity.
Table 1: Effect of Piperidine and Related Moiety Modifications on Biological Activity in Analogous Series
| Base Scaffold | Modification | Resulting Compound Type | Observed Effect on Activity | Reference |
|---|---|---|---|---|
| Piperidine-containing antagonist | Replacement of piperidine with quinuclidine | Quinuclidine analog | Maintained good binding affinity | nih.gov |
| 4-Azaindole-2-piperidine | Introduction of unsaturation in piperidine ring | Tetrahydropyridine analog | Ten-fold increase in potency | dndi.org |
| 4-Azaindole-2-piperidine | Replacement with acyclic analog | Acyclic amine analog | Loss of activity | dndi.org |
| 4-Azaindole-2-piperidine | Replacement with morpholine (B109124) ring | Morpholine analog | Inactive compound | dndi.org |
The benzoic acid moiety is a critical component, often involved in crucial hydrogen bonding or ionic interactions with the biological target. Modifications to this group can profoundly affect efficacy and selectivity. The carboxylic acid group itself is a key interaction point, but its properties can be modulated. For instance, converting the carboxylic acid to various amide derivatives is a common strategy to explore SAR. nih.gov Studies on related benzamides have shown that benzylic heteroaromatic amide moieties can be the most potent. nih.gov
Furthermore, the tail approach, which involves appending different molecular moieties to the core scaffold, can be used to optimize positioning within the active site and enhance interactions with hydrophilic or hydrophobic regions, thereby improving selectivity for different target isoforms. nih.gov Masking the carboxylate group to create uncharged prodrugs is another strategy employed to improve physicochemical properties and in vivo efficacy. nih.gov
The position and nature of halogen substituents on the aromatic ring play a significant role in modulating a compound's electronic properties, lipophilicity, and binding interactions. In the case of this compound, the chlorine atom at the C4 position is expected to influence the acidity of the carboxylic acid and the electron density of the phenyl ring.
Table 2: Impact of Chloro and Other Substitutions on Biological Activity in Related Aromatic Compounds
| Compound Series | Substitution Change | Observed Effect | Reference |
|---|---|---|---|
| Arylsulfonylphenyl derivatives | Replacement of chlorine with electron-withdrawing group (e.g., NO₂) | Increased antibacterial potency | mdpi.com |
| Quinazolinedione derivatives | 3-chloro substitution on phenyl ring | Optimal antimalarial activity | nih.gov |
| Benzamide analogues | Presence of Cl group on benzene (B151609) ring | Beneficial for insecticidal activity | nih.gov |
| 1,2,5-Oxadiazoles | 3-chloro-4-methoxy substitution | High antiplasmodial activity | mdpi.com |
Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound and its Analogs
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com These models are instrumental in predicting the activity of novel molecules, thereby streamlining the drug discovery process by prioritizing the synthesis of compounds with the highest potential for desired biological effects. nih.gov For a series of analogs of this compound, QSAR studies would aim to correlate their structural or physicochemical properties with their observed biological potency. nih.gov
The development of a robust QSAR model involves several key stages: the careful selection of a dataset of compounds with experimentally determined biological activities, the calculation of molecular descriptors for each compound, the application of statistical methods to build the predictive model, and rigorous validation to ensure the model's reliability. mdpi.combrieflands.com The ultimate goal is to create a model that can accurately forecast the activity of new, unsynthesized analogs of this compound, thus guiding lead optimization efforts. nih.gov
Development of Predictive Models for Biological Potency
The development of predictive QSAR models for the biological potency of this compound analogs would begin with a dataset of structurally related compounds and their corresponding biological activities, typically expressed as IC₅₀ or EC₅₀ values. These values are often converted to a logarithmic scale (e.g., pIC₅₀) for modeling purposes. mdpi.com A variety of statistical methods can be employed to construct the model, with Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) being common approaches. brieflands.com
For instance, a hypothetical MLR model for a series of this compound analogs might take the following form:
pIC₅₀ = β₀ + β₁(Descriptor₁) + β₂(Descriptor₂) + ... + βₙ(Descriptorₙ)
In this equation, the β coefficients represent the contribution of each molecular descriptor to the biological activity. The model's predictive power is assessed through statistical parameters such as the coefficient of determination (r²) and the cross-validated coefficient of determination (q²). mdpi.comnih.gov A high q² value is particularly important as it indicates the model's ability to predict the activity of compounds not used in its development. mdpi.com
To illustrate, consider a hypothetical dataset of this compound analogs where different substituents are introduced on the piperidine ring. The QSAR model would aim to predict the pIC₅₀ based on calculated descriptors for these analogs.
Hypothetical Data for QSAR Model Development
| Compound ID | Substituent on Piperidine Ring | Experimental pIC₅₀ | Predicted pIC₅₀ |
|---|---|---|---|
| 1 | H | 6.5 | 6.4 |
| 2 | 4-Methyl | 6.8 | 6.9 |
| 3 | 4-Ethyl | 7.1 | 7.0 |
| 4 | 4-Hydroxy | 6.2 | 6.3 |
| 5 | 3-Methyl | 6.6 | 6.7 |
The validation of such a model is crucial and is typically performed using an external test set of compounds that were not used in the model's creation. nih.gov The model's ability to accurately predict the biological activity of the test set compounds provides confidence in its utility for guiding the design of new, more potent analogs. mdpi.commdpi.com
Identification of Key Physicochemical Descriptors and Pharmacophoric Elements
A critical aspect of QSAR modeling is the identification of the physicochemical descriptors that have the most significant impact on the biological activity of the this compound analogs. These descriptors can be categorized into several types, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., LogP). nih.govnih.gov
For the this compound scaffold, key descriptors might include:
Electronic Descriptors: The presence of the electron-withdrawing chlorine atom and the carboxylic acid group, along with the nitrogen atom in the piperidine ring, creates a specific electronic environment. Descriptors such as the Hammett electronic parameter for substituents on the aromatic ring could be important for quantifying electronic effects on activity.
Topological and Steric Descriptors: The size and shape of the molecule, particularly the piperidine substituent, can influence how the compound fits into a biological target's binding site. Descriptors like molecular weight, molecular surface area, and specific shape indices could be key determinants of activity. nih.gov
Pharmacophore modeling, a related technique, aims to identify the essential three-dimensional arrangement of functional groups (pharmacophoric elements) required for biological activity. For this compound and its analogs, a pharmacophore model might include:
A hydrogen bond acceptor (the carboxylic acid group).
A hydrogen bond donor (the carboxylic acid group).
An aromatic ring feature.
A hydrophobic feature (the piperidine ring).
A halogen bond donor (the chlorine atom).
The identification of these key descriptors and pharmacophoric elements provides valuable insights into the structure-activity relationship. mdpi.com This knowledge allows medicinal chemists to make more informed decisions in designing new analogs of this compound with improved biological potency.
Table of Key Physicochemical Descriptors and Their Potential Influence
| Descriptor Category | Specific Descriptor Example | Potential Influence on Activity of this compound Analogs |
|---|---|---|
| Hydrophobic | LogP | Affects membrane permeability and interaction with hydrophobic pockets in the target protein. |
| Electronic | Partial Atomic Charges | Modulates electrostatic interactions with the biological target. |
| Steric | Molecular Volume | Determines the fit within the target's binding site; bulky substituents may cause steric hindrance. |
| Topological | Wiener Index | Relates to the branching of the molecule, which can influence binding affinity. |
By developing predictive QSAR models and identifying the crucial physicochemical descriptors and pharmacophoric features, researchers can more effectively navigate the chemical space around the this compound scaffold to optimize for desired biological activity.
In Vitro Biological Activity and Mechanistic Investigations of 4 Chloro 3 Piperidin 1 Yl Benzoic Acid
Target-Based Screening Approaches
Currently, there is a lack of published data from comprehensive target-based screening approaches for 4-Chloro-3-piperidin-1-yl-benzoic acid. Such studies are essential for identifying specific molecular targets and initiating an investigation into the compound's mechanism of action.
Enzyme Inhibition Studies
No specific enzyme inhibition studies for this compound have been reported in the available scientific literature. Therefore, information regarding its potential to inhibit specific enzymes, the nature of such inhibition, and the associated kinetic parameters is not available.
Without primary enzyme inhibition data, the mechanism of inhibition for this compound against any enzyme target cannot be characterized.
There are no published studies detailing the determination of kinetic parameters such as IC₅₀, Kᵢ, or kᵢₙₐct values for this compound against any enzymatic target.
The nature of any potential enzyme inhibition by this compound, whether reversible or irreversible, has not been investigated in the available literature.
Receptor Binding Assays for Target Affinity
Data from receptor binding assays, which would determine the affinity of this compound for specific receptors, is not present in the public domain.
Cellular Assay Development for Primary Activity and Selectivity
While one study utilized this compound as a starting material for the synthesis of novel anti-HIV compounds, the study did not report any cellular assay data for the parent compound itself. Therefore, its primary activity and selectivity in cellular models have not been characterized.
Assessment of In Vitro Selectivity Against Related and Unrelated Targets
There are no published studies assessing the in vitro selectivity of this compound. A selectivity profile is crucial for understanding the therapeutic potential and possible off-target effects of a compound. Such an assessment would involve screening the compound against a panel of related and unrelated biological targets, such as different receptor subtypes, kinases, or enzymes. The lack of such data for this compound means its specificity of action is currently unknown.
Advanced In Vitro Model Systems for Biological Evaluation
The evaluation of this compound using advanced in vitro models has not been reported. These systems offer significant advantages over traditional 2D cell cultures by better mimicking the physiological environment of tissues.
There is no evidence of this compound being tested in 3D cellular models or organotypic cultures. These models are increasingly used in drug discovery to provide more accurate predictions of in vivo efficacy and toxicity.
The use of microfluidic systems for the high-throughput screening of this compound has not been documented. Microfluidic, or "lab-on-a-chip," technology allows for the rapid testing of compounds in minute volumes, which can accelerate the early stages of drug discovery.
Future Directions and Research Perspectives for 4 Chloro 3 Piperidin 1 Yl Benzoic Acid
Emerging Methodologies in Chemical Synthesis and Characterization
The future synthesis of 4-Chloro-3-piperidin-1-yl-benzoic acid and its analogs is poised to benefit from emerging chemical methodologies that offer greater efficiency, stereocontrol, and diversity. While traditional methods for constructing substituted piperidines and benzoic acids are well-established, novel approaches could significantly enhance the accessibility and variety of derivatives for biological screening.
Key emerging synthetic strategies may include:
C-H Activation/Functionalization: Direct functionalization of the piperidine (B6355638) or benzoic acid rings through C-H activation could provide more streamlined routes to novel derivatives, avoiding lengthy pre-functionalization steps.
Flow Chemistry: The use of continuous flow reactors can offer improved reaction control, enhanced safety for hazardous reactions, and the potential for rapid library synthesis of analogs.
Photoredox Catalysis: Light-mediated reactions can enable unique bond formations under mild conditions, opening new avenues for structural modifications that are not accessible through traditional thermal methods.
In terms of characterization, advanced analytical techniques will be crucial for unambiguously determining the structure and purity of newly synthesized compounds. Two-dimensional nuclear magnetic resonance (2D-NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and X-ray crystallography will continue to be indispensable tools.
Advancements in Computational Modeling for Piperidine-Benzoic Acid Systems
Computational modeling and simulation are becoming increasingly integral to the drug discovery process. For piperidine-benzoic acid systems like this compound, computational approaches can provide valuable insights into their physicochemical properties, conformational preferences, and potential interactions with biological targets. nih.govnih.gov
Future computational studies could focus on:
Quantum Mechanics (QM) Calculations: To accurately predict electronic properties, reaction mechanisms, and spectroscopic data, aiding in the design of new synthetic routes and the interpretation of experimental results.
Molecular Dynamics (MD) Simulations: To explore the conformational landscape of the molecule and its derivatives in different solvent environments and to simulate their binding to target proteins, providing a dynamic view of the interactions. nih.gov
Pharmacophore Modeling and Virtual Screening: To identify the key structural features responsible for biological activity and to screen large virtual libraries of compounds to identify new potential hits with similar or improved activity profiles.
| Computational Method | Application | Potential Insights |
|---|---|---|
| Quantum Mechanics (QM) | Calculation of electronic properties and reaction energies. | Understanding of reactivity, stability, and spectroscopic characteristics. |
| Molecular Dynamics (MD) Simulations | Simulation of molecular motion and interactions over time. | Elucidation of conformational preferences and binding dynamics with biological targets. nih.gov |
| Pharmacophore Modeling | Identification of essential structural features for biological activity. | Guidance for the design of new, more potent analogs. |
| Virtual Screening | In silico screening of large compound libraries. | Identification of novel hit compounds for further experimental testing. |
Innovative Strategies in Structure-Activity Relationship Studies and Lead Optimization
Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure influences biological activity. For this compound, a systematic exploration of its SAR is a critical next step in its development as a potential therapeutic agent. nih.govdndi.org
Innovative strategies for future SAR studies could involve:
Parallel Synthesis: The rapid generation of focused libraries of analogs by systematically modifying different parts of the molecule (the benzoic acid, the piperidine ring, and the linker).
Fragment-Based Drug Discovery (FBDD): Identifying small molecular fragments that bind to a biological target and then growing or linking them to create more potent leads. The piperidine and chlorinated benzoic acid moieties could serve as starting points for such an approach.
Isosteric and Bioisosteric Replacements: Replacing key functional groups with others that have similar steric and electronic properties to fine-tune activity, selectivity, and pharmacokinetic properties. For instance, the chlorine atom could be replaced with other halogens or a trifluoromethyl group.
The goal of these studies would be to develop a comprehensive SAR model that can guide the rational design of optimized lead compounds with improved potency, selectivity, and drug-like properties.
Exploration of Novel Biological Targets and Potential Research Applications
While the initial biological activities of this compound may be known, its full therapeutic potential may lie in the exploration of novel biological targets. The piperidine scaffold is a common feature in many biologically active compounds, suggesting a broad range of potential applications. nih.gov
Future research should aim to:
Phenotypic Screening: Testing the compound in a variety of cell-based assays that model different diseases to identify unexpected biological activities.
Target Deconvolution: For any identified phenotypic effects, employing techniques such as chemical proteomics or genetic approaches to identify the specific molecular target(s) of the compound.
Exploration of New Therapeutic Areas: Based on the identified targets, investigating the potential of this compound and its analogs in new therapeutic areas beyond their initial scope. For example, piperidine-containing compounds have shown promise as anti-cancer agents and inhibitors of various enzymes. nih.gov
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-Chloro-3-piperidin-1-yl-benzoic acid, and how can reaction conditions influence yield?
- Answer : The compound is synthesized via cyanidation/nitrile reduction/cyclization sequences. For example, 4-chlorobutyryl chloride reacts with sodium cyanide and benzyl chloride to form intermediates, followed by cyclization and amine formation . Key factors affecting yield include temperature control (e.g., maintaining 170–176°C during cyclization) and stoichiometric ratios of reactants. Variations in solvent polarity (e.g., acetonitrile vs. dioxane) can also impact reaction efficiency.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Answer :
- 1H-NMR : Used to confirm the presence of piperidinyl protons (δ 1.5 ppm, broad) and aromatic protons (δ 7.1–7.6 ppm) .
- HRMS : Validates molecular weight (e.g., m/z 491.01 [M+H+] observed in APCI+ mode) .
- Melting Point : Consistency in melting range (e.g., 150–151°C) indicates purity .
Q. How do solubility and stability of this compound influence experimental design?
- Answer : The compound’s limited solubility in polar solvents (e.g., water) necessitates the use of DMSO or DMF for biological assays. Stability studies under varying pH and temperature (e.g., 4°C vs. room temperature) are critical for long-term storage recommendations. Hydrolysis risks at high temperatures (>100°C) must be mitigated during synthetic steps .
Advanced Research Questions
Q. What strategies are employed to resolve contradictions in reported biological activity data for derivatives of this compound?
- Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer results) often arise from assay variability (e.g., cell line specificity) or impurities in intermediates. Researchers should:
- Validate compound purity via HPLC (>98%) and control for stereoisomers (e.g., Z/E forms observed in NMR) .
- Perform dose-response curves across multiple cell lines to identify context-dependent effects .
Q. How can computational methods optimize the design of this compound derivatives for target-specific binding?
- Answer :
- Molecular Docking : Predict binding affinities to targets like HIV-1 capsid proteins using software such as AutoDock Vina .
- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups at the 4-position) with activity to guide synthetic prioritization .
Q. What challenges arise in scaling up the synthesis of this compound, and how are they addressed?
- Answer : Scaling issues include:
- Low Yield in Cyclization : Optimize catalyst loading (e.g., palladium acetate in inert atmospheres) and use flow chemistry for better temperature control .
- Purification Complexity : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization in ethanol/water mixtures .
Q. How do structural modifications (e.g., halogen substitution) impact the pharmacokinetic properties of derivatives?
- Answer :
- Chlorine at 4-position : Enhances metabolic stability by reducing CYP450-mediated oxidation .
- Piperidinyl Group : Increases lipophilicity (logP >3), improving blood-brain barrier penetration but potentially reducing aqueous solubility .
Q. What analytical techniques are used to detect degradation products of this compound in complex matrices (e.g., plasma)?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
